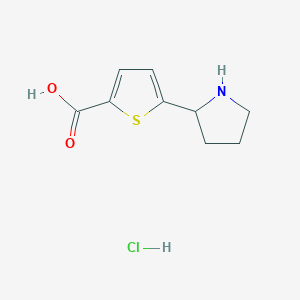

5-(2-Pyrrolidinyl)-2-thiophenecarboxylic acid hydrochloride

Description

Properties

IUPAC Name |

5-pyrrolidin-2-ylthiophene-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2S.ClH/c11-9(12)8-4-3-7(13-8)6-2-1-5-10-6;/h3-4,6,10H,1-2,5H2,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEANRMCTQVCJQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=CC=C(S2)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1269054-05-8 | |

| Record name | 5-(pyrrolidin-2-yl)thiophene-2-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Pyrrolidinyl)-2-thiophenecarboxylic acid hydrochloride typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino acids or other nitrogen-containing compounds.

Attachment to the Thiophene Ring: The pyrrolidine ring is then attached to the thiophene ring through a series of reactions, including nucleophilic substitution or coupling reactions.

Introduction of the Carboxylic Acid Group: The carboxylic acid group is introduced through oxidation reactions or by using carboxylation reagents.

Formation of the Hydrochloride Salt: The final step involves the conversion of the free acid to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This includes the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-(2-Pyrrolidinyl)-2-thiophenecarboxylic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.

Reduction: Alcohols, aldehydes, or other reduced forms of the compound.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have highlighted the potential of thiophene derivatives, including 5-(2-Pyrrolidinyl)-2-thiophenecarboxylic acid hydrochloride, in the development of anticancer agents. Research indicates that compounds with thiophene rings can inhibit microtubule formation, which is crucial for cancer cell proliferation. For instance, a series of thiophene-based compounds demonstrated significant anti-proliferative activity against various tumor cell lines by disrupting tubulin polymerization at the colchicine site .

Case Study: Inhibition of Tubulin Polymerization

- Compound : this compound

- Mechanism : Inhibits microtubule formation

- Target : Tumor cell lines

- Outcome : Arrests cancer cells in the G2-M phase of the cell cycle

Synthetic Chemistry

2.1 Synthesis of Functionalized Compounds

The compound serves as a versatile building block in organic synthesis, particularly for creating functionalized thiophene derivatives. Its ability to undergo various chemical transformations makes it valuable in synthesizing complex molecules used in pharmaceuticals and agrochemicals.

| Synthesis Route | Starting Material | Product | Yield |

|---|---|---|---|

| Grignard Reaction | 3-methylthiophene | Thiophene Derivative | High |

| Palladium Catalyzed Carbonylation | 2-thiophenecarbonitrile | Carboxylic Acid Derivative | Moderate |

The successful development of efficient synthetic routes has paved the way for creating new insecticides and pharmaceuticals with targeted biological activities .

Agricultural Applications

3.1 Insecticide Development

This compound has been explored as an intermediate in the synthesis of novel insecticides. The compound's structure allows for modifications that enhance insecticidal properties while maintaining low toxicity to mammals.

Case Study: Development of Insecticides

- Target Compounds : 1,2,4-triazole insecticides

- Application : Selective activity against pests such as aphids and mites

- Toxicity Profile : Low mammalian toxicity

Biochemical Research

4.1 Peptide Nucleic Acids (PNA)

The pyrrolidinyl moiety in the compound is also significant in biochemical research, particularly in the development of peptide nucleic acids (PNA). These PNAs exhibit improved binding affinity and stability compared to conventional nucleic acids, making them suitable for applications in gene detection and antisense therapies .

| PNA Characteristics | Modified PNA | Applications |

|---|---|---|

| Increased Aqueous Solubility | Yes | RNA Sensing |

| Cell Penetrability | High | Gene Detection |

| Binding Stability | Superior | Antisense Therapy |

Mechanism of Action

The mechanism of action of 5-(2-Pyrrolidinyl)-2-thiophenecarboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with various enzymes and receptors, modulating their activity. The thiophene ring may also contribute to the compound’s binding affinity and specificity. Overall, the compound’s effects are mediated through its ability to influence key biological processes at the molecular level.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural analogs of 5-(2-pyrrolidinyl)-2-thiophenecarboxylic acid hydrochloride, highlighting substituent variations, molecular formulas, and masses:

Functional and Pharmacological Insights

- Target Compound: The pyrrolidine ring in this compound may facilitate interactions with biological targets such as G-protein-coupled receptors (GPCRs) or ion channels, common in CNS-active drugs.

- Halogenated Derivatives (e.g., ): Chloro-substituted thiophenes are often intermediates in synthesizing antifungal or antiviral agents.

- Fluorinated Analogs (e.g., ): The trifluoromethyl group in 5-Trifluoromethyl-pyrrolidine-2-carboxylic acid hydrochloride enhances metabolic stability and membrane permeability, a strategy used in protease inhibitors.

Biological Activity

5-(2-Pyrrolidinyl)-2-thiophenecarboxylic acid hydrochloride is a compound of significant interest in medicinal chemistry, particularly for its biological activities. This article reviews its synthesis, biological mechanisms, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring and a thiophene carboxylic acid moiety, which contribute to its unique chemical properties. The molecular formula is C10H12ClN1O2S, with a molecular weight of 235.73 g/mol. Its structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with specific biomolecules, including enzymes and receptors. It may act as an inhibitor or modulator of various biological pathways:

- Enzyme Inhibition : The compound can bind to active sites of enzymes, potentially altering their activity.

- Receptor Interaction : It may interact with neurotransmitter receptors, influencing signaling pathways related to pain and inflammation.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives of thiophene carboxylic acids have shown promising results against various cancer cell lines, including lung adenocarcinoma (A549) cells. A study demonstrated that certain derivatives exhibited cytotoxic effects comparable to standard chemotherapeutic agents like cisplatin .

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 5-(2-Pyrrolidinyl)-2-thiophenecarboxylic acid | A549 | 66 | |

| Cisplatin | A549 | 50 |

Antimicrobial Activity

The antimicrobial properties of thiophene carboxylic acids are well-documented. Compounds similar to this compound have demonstrated effectiveness against multidrug-resistant strains of Staphylococcus aureus and other pathogens. The mechanism involves disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Case Studies

- Anticancer Efficacy : In a controlled study, derivatives of thiophene carboxylic acids were tested on A549 cells, showing a significant reduction in cell viability at concentrations around 100 µM after 24 hours of exposure. This study suggests that structural modifications can enhance anticancer activity while minimizing toxicity to non-cancerous cells .

- Antimicrobial Resistance : Another study focused on the antimicrobial efficacy against resistant strains such as Acinetobacter baumannii and Pseudomonas aeruginosa. Here, the compound demonstrated low MIC values, suggesting its potential as a lead compound in developing new antibiotics .

Q & A

Q. What are the recommended synthesis routes for 5-(2-Pyrrolidinyl)-2-thiophenecarboxylic acid hydrochloride?

The synthesis of thiophene-carboxylic acid derivatives often employs the haloform reaction , where 2-acetylthiophene reacts with sodium hypochlorite to yield thiophene-2-carboxylic acid . For the pyrrolidinyl-substituted analog, a multi-step approach may involve:

- Step 1 : Functionalization of the thiophene ring via electrophilic substitution or coupling reactions to introduce the pyrrolidinyl group.

- Step 2 : Hydrolysis or oxidation to generate the carboxylic acid moiety.

- Step 3 : Salt formation with hydrochloric acid to produce the hydrochloride derivative.

Key considerations include selecting protecting groups for the pyrrolidine nitrogen and optimizing reaction conditions (e.g., temperature, solvent polarity) to minimize side reactions .

Q. How should this compound be stored to maintain stability?

Based on safety data for structurally related thiophene-carboxylic acids:

- Storage conditions : Store in a cool, dry place (2–8°C) under inert gas (e.g., argon) to prevent hygroscopic degradation.

- Incompatibilities : Avoid contact with strong oxidizing agents (e.g., peroxides), strong bases, or acids, which may induce hazardous reactions (e.g., decarboxylation) .

- Container : Use amber glass vials to protect against light-induced decomposition .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : - and -NMR can confirm the pyrrolidinyl-thiophene backbone and carboxylic acid proton environment. Compare chemical shifts with analogs like 5-(pyridin-3-yl)thiophene-2-carboxylic acid (δ 7.5–8.5 ppm for aromatic protons) .

- Infrared (IR) Spectroscopy : Look for carbonyl (C=O) stretching at ~1700 cm and N–H stretches (pyrrolidine) at ~3300 cm.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) can verify the molecular ion peak (e.g., [M+H]) and fragmentation patterns .

Advanced Questions

Q. How can researchers resolve discrepancies in spectroscopic data during characterization?

- Cross-validation : Compare experimental NMR/IR data with computational predictions (e.g., density functional theory (DFT) simulations). For example, DFT can model -NMR chemical shifts for the pyrrolidinyl group and thiophene ring .

- Crystallography : Single-crystal X-ray diffraction provides unambiguous structural confirmation, especially if polymorphic forms or tautomerism are suspected.

- Controlled degradation studies : Perform stability tests under varying pH/temperature to identify degradation products that may skew spectral interpretations .

Q. What methodologies are recommended for assessing its bioactivity in pharmacological studies?

- In vitro assays :

- Cytotoxicity : Use MTT or resazurin assays on cell lines (e.g., HeLa, HEK293) to screen for cytotoxicity.

- Enzyme inhibition : Test inhibition of target enzymes (e.g., kinases) via fluorescence-based assays.

- Structure-activity relationship (SAR) : Compare bioactivity with analogs like 5-[(2,4-dichlorophenoxy)methyl]furan-2-carboxylic acid, which has demonstrated antibacterial and antitrypanosomal activity .

- Computational docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities for receptors like G-protein-coupled receptors (GPCRs) .

Q. How can solvent effects on reactivity be systematically analyzed?

- Solvent polarity screens : Test reactions in solvents with varying dielectric constants (e.g., DMSO, THF, hexane) to assess nucleophilicity/electrophilicity trends.

- Kinetic studies : Monitor reaction rates via HPLC or UV-Vis spectroscopy under controlled conditions. For example, thiophene-2-carboxylic acid derivatives show accelerated hydrolysis in polar aprotic solvents .

- Quantum mechanical calculations : Use Gaussian or ORCA to model solvent effects on transition states and intermediate stability .

Q. What strategies mitigate byproduct formation during synthesis?

- Protecting groups : Use tert-butoxycarbonyl (Boc) or benzyl (Bn) groups to shield the pyrrolidine nitrogen during carboxylic acid formation.

- Catalyst optimization : Screen palladium catalysts (e.g., Pd(OAc)) for coupling reactions to minimize homo-coupling byproducts.

- Chromatographic purification : Employ flash chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC to isolate the target compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.